molecular formula C23H20ClFN2O4S B6560981 5-chloro-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-methoxybenzamide CAS No. 946222-32-8

5-chloro-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-methoxybenzamide

Cat. No.: B6560981
CAS No.: 946222-32-8
M. Wt: 474.9 g/mol
InChI Key: KYDBOEJOMAQJMT-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The presence of the benzamide and tetrahydroquinoline rings would likely make the molecule fairly rigid, while the sulfonyl group could potentially participate in hydrogen bonding interactions .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific conditions and reagents used. The benzamide and tetrahydroquinoline groups are relatively stable, but could potentially undergo reactions under certain conditions . The sulfonyl group is typically quite reactive and could undergo a variety of reactions, including substitution and elimination reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure and the functional groups present. For example, the presence of the sulfonyl group could make the compound more polar and potentially increase its solubility in water . The halogens (chlorine and fluorine) could also affect the compound’s reactivity and stability .

Safety and Hazards

As with any chemical compound, handling “5-chloro-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-methoxybenzamide” would require appropriate safety precautions. The compound could potentially be harmful if ingested, inhaled, or if it comes into contact with the skin . It’s always important to use personal protective equipment and follow safe laboratory practices when handling chemical substances .

Future Directions

The study and application of “5-chloro-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-methoxybenzamide” could potentially be a field of interest in medicinal chemistry, given the biological activity of similar compounds. Future research could involve studying its synthesis, reactivity, and potential biological activity .

Properties

IUPAC Name

5-chloro-N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-7-yl]-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20ClFN2O4S/c1-31-22-11-5-16(24)13-20(22)23(28)26-18-8-4-15-3-2-12-27(21(15)14-18)32(29,30)19-9-6-17(25)7-10-19/h4-11,13-14H,2-3,12H2,1H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYDBOEJOMAQJMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)NC2=CC3=C(CCCN3S(=O)(=O)C4=CC=C(C=C4)F)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20ClFN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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